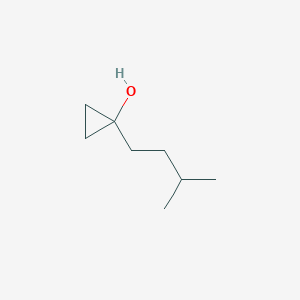
1-(3-Methylbutyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O. It is a cyclopropanol derivative, characterized by a cyclopropane ring attached to a 3-methylbutyl group.
Vorbereitungsmethoden
The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(3-Methylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutyl)cyclopropan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylbutyl)cyclopropan-1-ol can be compared to other cyclopropanol derivatives, such as 1-(2-Methylpropyl)cyclopropan-1-ol and 1-(4-Methylpentyl)cyclopropan-1-ol. These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the cyclopropane ring. The unique combination of the 3-methylbutyl group and the cyclopropane ring in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSUAFMMKHQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2607986.png)
![3-(4-fluorobenzyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607988.png)
![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2607990.png)
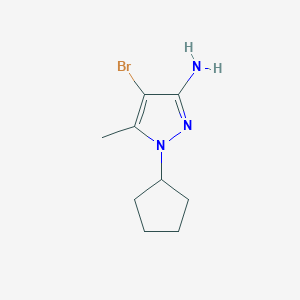

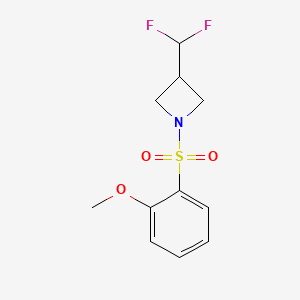

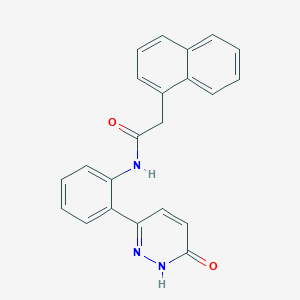
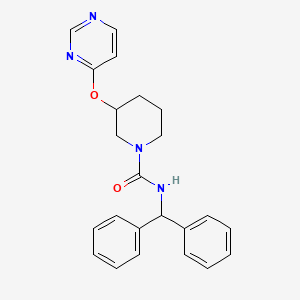

![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
![4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2608002.png)
